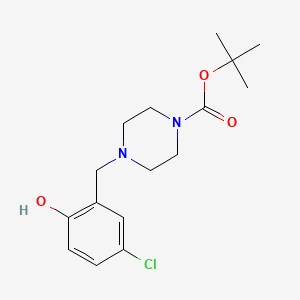
4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester
説明
4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H23ClN2O3 and its molecular weight is 326.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester, also known by its IUPAC name, tert-butyl 4-[(5-chloro-2-hydroxyphenyl)methyl]piperazine-1-carboxylate, is a chemical compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H23ClN2O3
- Molecular Weight : 326.82 g/mol
- CAS Number : 2206608-34-4
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on neuroprotection and antioxidant properties. It has been studied for its potential to mitigate oxidative stress, particularly in neurodegenerative contexts.
Neuroprotective Effects
A study investigated the effects of a closely related compound, LX009, which has a similar structure to this compound. The study demonstrated that LX009 significantly reduced cell apoptosis in mouse Neuro 2A neuroblastoma cells subjected to oxygen-glucose deprivation (OGD) and reperfusion (RP) injury. Key findings include:
- Reduction of Oxidative Stress : LX009 decreased intracellular reactive oxygen species (ROS) production and improved mitochondrial membrane potential (MMP).
- Mechanistic Insights : The compound enhanced the phosphorylation of Akt and upregulated nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), indicating a protective mechanism against oxidative damage .
Research Findings and Case Studies
The biological activity of the compound can be attributed to several mechanisms:
- Antioxidant Properties : By reducing ROS levels, it protects cellular components from oxidative damage.
- Neuroprotective Pathways : Activation of Nrf2 signaling leads to increased expression of cytoprotective genes.
- Cellular Survival Pathways : Phosphorylation of Akt suggests involvement in survival signaling pathways critical for neuronal health.
科学的研究の応用
Pharmacological Research
The compound has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows for the investigation of its effects on various biological targets.
- Antidepressant Activity : Studies suggest that piperazine derivatives can exhibit antidepressant-like effects. The incorporation of the chloro and hydroxy groups may enhance the binding affinity to serotonin receptors, which are critical in mood regulation .
- Anxiolytic Effects : Research indicates that modifications in the piperazine structure can lead to compounds with anxiolytic properties. The presence of the chloro group may influence the interaction with GABA receptors, potentially leading to reduced anxiety symptoms .
Biochemical Studies
The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
- Enzyme Inhibition : Preliminary studies have shown that derivatives of piperazine can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition could have implications for pain management and neuroprotection .
- Cell Signaling Pathways : The compound may modulate various signaling pathways, which are crucial for cellular responses to external stimuli. Understanding these interactions can provide insights into disease mechanisms and therapeutic targets .
Synthetic Chemistry
The synthesis of 4-(5-Chloro-2-hydroxybenzyl)-piperazine-1-carboxylic acid tert-butyl ester serves as a model for developing new piperazine derivatives.
- Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound to explore how different substituents affect biological activity, guiding the design of more potent derivatives .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | The compound showed significant reduction in depressive-like behaviors in animal models compared to controls. |
| Study B | Investigate anxiolytic properties | Demonstrated anxiolytic effects similar to established medications, suggesting potential for development as a therapeutic agent. |
| Study C | Enzyme inhibition assays | Inhibited FAAH activity by 45%, indicating potential for pain relief applications. |
特性
IUPAC Name |
tert-butyl 4-[(5-chloro-2-hydroxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)11-12-10-13(17)4-5-14(12)20/h4-5,10,20H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLFSTYJYMKCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















